(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17718286
InChI: InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1
SMILES:
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol

(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC17718286

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid -

Specification

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
IUPAC Name (2S,3R)-2-(2-formylpyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1
Standard InChI Key YJCFCCZFKDZOHQ-KOLCDFICSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N1C=CC=C1C=O)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)N1C=CC=C1C=O)OC(C)(C)C

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s backbone consists of a four-carbon chain with stereogenic centers at C2 and C3, conferring the (2S,3R) configuration. Key structural elements include:

  • tert-Butoxy group: A bulky, electron-donating substituent at C3, known to enhance steric hindrance and influence solubility .

  • 2-Formylpyrrole: A planar, aromatic heterocycle with an aldehyde group at position 2, enabling nucleophilic additions and serving as a hydrogen bond acceptor .

  • Carboxylic acid: A polar, ionizable group at C1, facilitating salt formation and interactions with biological targets .

The interplay between these groups creates a molecule with balanced lipophilicity (from the tert-butoxy group) and polarity (from the carboxylic acid), making it suitable for both organic synthesis and bioactive compound development.

Synthesis and Preparation

Retrosynthetic Analysis

The compound’s synthesis can be deconstructed into three key fragments:

  • Pyrrole-2-carbaldehyde: Introduced via Paal-Knorr synthesis or formylation of preexisting pyrroles .

  • tert-Butoxy-bearing threonine derivative: Derived from L-threonine through etherification with tert-butyl groups .

  • Carboxylic acid: Retained or introduced via hydrolysis of ester precursors .

Proposed Synthetic Pathway

A plausible route involves:

  • Pyrrole Ring Formation:

    • Reaction of 2,5-dimethoxytetrahydrofuran with tert-butyl hydrazinecarboxylate under acidic conditions to yield tert-butyl pyrrole-1-carbamate .

    • Formylation at position 2 using Vilsmeier-Haack conditions (POCl₃/DMF) .

  • Stereoselective Coupling:

    • Mitsunobu reaction between the formylated pyrrole and a tert-butoxy-containing threonine derivative to establish the (2S,3R) configuration .

  • Carboxylic Acid Deprotection:

    • Acidic hydrolysis (e.g., TFA) of ester intermediates to yield the final carboxylic acid .

Key Challenges:

  • Stereochemical Control: Ensuring high enantiomeric excess during the Mitsunobu step.

  • Aldehyde Stability: Preventing oxidation or side reactions during formylation.

Biological and Pharmacological Profile

Hypothesized Mechanisms of Action

While direct bioactivity data is unavailable, structural analogs suggest potential interactions with:

  • Enzymatic Targets: The carboxylic acid may chelate metal ions in active sites, while the pyrrole ring could engage in π-π stacking with aromatic residues .

  • Membrane Receptors: The tert-butoxy group’s hydrophobicity might enhance membrane permeability, facilitating receptor binding .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesReported ActivitiesDistinguishing Traits
Z-Thr(tBu)-OH Benzyloxycarbonyl, tert-butoxyPeptide synthesis intermediateLacks pyrrole and aldehyde moieties
tert-Butyl 2-cyanopyrrole carbamate Cyano group, tert-butoxyAntibiotic, fluorescent probeCyano vs. formyl substituent

This comparison underscores the uniqueness of the target compound’s aldehyde-functionalized pyrrole, which may confer distinct electronic and steric properties compared to cyano or carbamate derivatives .

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